molecular formula C9H6Cl2N2OS B1620921 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol CAS No. 306936-93-6

5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1620921
CAS No.: 306936-93-6
M. Wt: 261.13 g/mol
InChI Key: CBYCRFATPPEVBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 3,5-dichlorobenzoic acid with excess thionyl chloride. The resulting 3,5-dichlorobenzoyl chloride then reacts with an appropriate amine (such as 2-aminobenzothiazole) to form the desired 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound consists of an oxadiazole ring fused with a benzyl group (3,4-dichlorobenzyl) and a thiol group. The 1H NMR spectrum shows characteristic peaks for the aryl protons of the benzyl group .


Physical and Chemical Properties Analysis

Safety and Hazards

Dichlorobenzyl alcohol is considered a mild antiseptic with a broad spectrum against bacteria and viruses associated with mouth and throat infections .

  • Other Notes : This compound is categorized as an anatomical therapeutic chemical by Health Canada and as an inactive ingredient by the FDA .
  • Properties

    IUPAC Name

    5-[(3,4-dichlorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H6Cl2N2OS/c10-6-2-1-5(3-7(6)11)4-8-12-13-9(15)14-8/h1-3H,4H2,(H,13,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CBYCRFATPPEVBH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C=C1CC2=NNC(=S)O2)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H6Cl2N2OS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10371056
    Record name 5-[(3,4-Dichlorophenyl)methyl]-1,3,4-oxadiazole-2(3H)-thione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10371056
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    261.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    306936-93-6
    Record name 5-[(3,4-Dichlorophenyl)methyl]-1,3,4-oxadiazole-2(3H)-thione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10371056
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol
    Reactant of Route 2
    5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol
    Reactant of Route 3
    Reactant of Route 3
    5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol
    Reactant of Route 4
    5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol
    Reactant of Route 5
    Reactant of Route 5
    5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol
    Reactant of Route 6
    Reactant of Route 6
    5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol

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